Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate
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Overview
Description
Tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . It is characterized by its unique spirocyclic structure, which includes a tert-butyl group, a hydroxy group, and an azadispiro moiety. This compound is typically a white to pale yellow solid powder and is soluble in organic solvents .
Preparation Methods
The synthesis of tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate generally involves organic synthesis reactions that require advanced chemical laboratory skills and conditions . The specific synthetic routes and reaction conditions can be found in specialized literature or patent documents . Industrial production methods for this compound are not widely documented, suggesting that it may be synthesized on a smaller scale for research purposes rather than large-scale industrial production.
Chemical Reactions Analysis
Tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the azadispiro moiety may play crucial roles in its binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . Detailed studies on its mechanism of action can be found in specialized research articles and reviews.
Comparison with Similar Compounds
Tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the hydroxy group and the size of the spiro ring.
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: This compound has a similar spirocyclic structure but includes an additional nitrogen atom in the ring.
The uniqueness of tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate lies in its specific arrangement of functional groups and the resulting chemical properties .
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-8-azadispiro[3.1.36.14]decane-8-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-8-14(9-15)6-13(7-14)4-10(16)5-13/h10,16H,4-9H2,1-3H3 |
InChI Key |
BXSRWPZGEKLYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CC(C3)O |
Origin of Product |
United States |
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